3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione
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Description
3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is a useful research compound. Its molecular formula is C14H15N5O2S2 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.06671709 g/mol and the complexity rating of the compound is 583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar 1,3,4-thiadiazole derivatives have been reported to exhibit potent antimicrobial activity
Mode of Action
The exact mode of action of this compound is currently unknown. 1,3,4-thiadiazole derivatives are known to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors, potentially leading to the inhibition of microbial growth .
Biochemical Pathways
Given the antimicrobial activity of similar compounds , it’s possible that this compound interferes with essential biochemical pathways in microbial cells, leading to their death
Pharmacokinetics
In silico pharmacokinetic studies of similar compounds suggest a range of possible behaviors , but specific data for this compound is needed for a definitive understanding of its pharmacokinetics.
Result of Action
Given the antimicrobial activity of similar compounds , it’s likely that this compound leads to the death of microbial cells
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1,3,4-thiadiazole derivatives, including 3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione, are largely attributed to their ability to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Other 1,3,4-thiadiazole derivatives have been shown to exhibit antimicrobial activity against various bacterial strains . This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S2/c1-10-15-14(22-16-10)19-8-6-18(7-9-19)13-11-4-2-3-5-12(11)23(20,21)17-13/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQBEPUFVVMJRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.